molecular formula C10H10FN3 B1528656 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1247053-40-2

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1528656
CAS No.: 1247053-40-2
M. Wt: 191.2 g/mol
InChI Key: KVTPQQWGYTVBMR-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Pyrazole Derivatives

The pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has been a cornerstone of organic chemistry since its first synthesis by Ludwig Knorr in 1883. Knorr’s pioneering work involved the reaction of β-diketones with hydrazine derivatives, establishing foundational methodologies for pyrazole synthesis. The introduction of fluorine into pyrazole systems emerged later, driven by the need to enhance biological activity and metabolic stability in pharmaceutical and agrochemical applications. A landmark advancement occurred in 2010, when Surmont et al. developed a novel synthesis route for fluorinated pyrazoles using α-cyano-α,α-difluoroketones and hydrazine, which enabled precise control over substituent positioning. This breakthrough catalyzed further exploration into fluorinated derivatives, including 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, which combines fluorine’s electronegativity with pyrazole’s versatile reactivity.

Significance of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine in Heterocyclic Chemistry

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine exemplifies the strategic integration of fluorine and methyl groups to optimize molecular interactions. The 4-fluorophenyl moiety enhances lipophilicity and electronic effects, improving binding affinity to biological targets such as enzymes and receptors. Meanwhile, the methyl group at position 5 stabilizes the pyrazole ring through steric effects, reducing rotational freedom and favoring planar conformations. These features make the compound a valuable intermediate in drug discovery, particularly for antimicrobial and anti-inflammatory agents. For instance, fluorinated pyrazole derivatives have demonstrated inhibitory activity against Botrytis cinerea and Fusarium species, underscoring their agricultural utility.

Nomenclature and Systematic Structural Classification

The IUPAC name 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine reflects its systematic structure:

  • Position 1 : A 4-fluorophenyl group attached to nitrogen.
  • Position 5 : A methyl group on the pyrazole ring.
  • Position 3 : An amino group (-NH₂).

The molecular formula is C₁₀H₁₀FN₃ , with a molecular weight of 191.20 g/mol. The SMILES notation CN1C(=CC(=N1)N)C2=CC=C(C=C2)F and InChI key SNDMWRJHRDJJBC-UHFFFAOYSA-N encode its connectivity and stereochemical features. The compound belongs to the 1H-pyrazole subclass, distinguished by the nitrogen at position 1 participating in aromatic conjugation.

Position and Effect of Functional Groups in Molecular Architecture

The functional groups in 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine synergistically modulate its electronic and steric properties:

Functional Group Position Electronic Effect Steric Effect
4-Fluorophenyl 1 -I (inductive), +M (mesomeric) Bulky aryl group restricts rotation
Methyl 5 +I (electron-donating) Shields C5 from nucleophilic attack
Amino 3 +M (resonance donation) Facilitates hydrogen bonding

The fluorine atom’s electronegativity withdraws electron density via the -I effect, polarizing the phenyl ring and enhancing intermolecular interactions. Conversely, the amino group at position 3 donates electron density through resonance, increasing the pyrazole ring’s nucleophilicity. This balance of electron-withdrawing and donating groups optimizes the compound’s reactivity for further functionalization, such as acylation or Suzuki coupling.

Structural Analysis :

  • X-ray Crystallography : Planar pyrazole ring with bond lengths of ~1.33 Å for C-N, consistent with aromatic delocalization.
  • Tautomerism : The amino group at position 3 stabilizes the 1H-tautomer over 2H-forms due to intramolecular hydrogen bonding.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTPQQWGYTVBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Aminopyrazole Formation

A key intermediate in the synthesis is 4-halogen-1-methyl-1H-pyrazole-3-amine, which can be prepared by halogenation of N-methyl-3-aminopyrazole in aqueous media. Under acidic conditions (pH < 1), and at low temperature (-5 °C to 5 °C), sodium nitrite is added dropwise to generate the diazonium salt intermediate. This step is critical for subsequent substitution reactions.

  • Example: Dissolving N-methyl-3-aminopyrazole in water, reacting with halogen to obtain 4-halogen-1-methyl-1H-pyrazole-3-amine.

Diazonium Salt Formation and Cross-Coupling

The diazonium salt formed from the halogenated aminopyrazole is reacted with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide under nitrogen atmosphere. The reaction is performed in acetonitrile at 0 °C, then slowly heated to 35–50 °C to yield 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole with high purity (HPLC 98.5%) and good yield (~88.2%).

This method exemplifies the use of copper-catalyzed cross-coupling for functional group installation on pyrazole rings.

Grignard Reaction and Carboxylation

Following halogen substitution, the 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes a Grignard reaction. The Grignard reagent is introduced under cooling conditions, followed by reaction with carbon dioxide to install a carboxylic acid group at the 4-position. The product is then quenched and recrystallized to obtain the carboxylic acid derivative.

This step is relevant for preparing pyrazole carboxylic acids, which can be further transformed into amino derivatives.

Pyrazole Ring Formation via Knorr Cyclization

Another approach involves the Knorr [3 + 2] cyclization between 4-aryl-2,4-diketoesters and arylhydrazines in acetic acid under reflux. This method yields substituted pyrazole esters, which can be hydrolyzed to corresponding carboxylic acids. These acids are then coupled with amino acid esters or amines using peptide coupling reagents such as HBTU and triethylamine to form amide intermediates. Subsequent hydrolysis under basic or acidic conditions affords the target pyrazole derivatives.

Though this method focuses on pyrazole derivatives with additional substituents, it demonstrates the versatility of pyrazole ring construction and functionalization relevant to 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine synthesis.

Introduction of 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the N-1 position is typically introduced via arylhydrazine derivatives or by nucleophilic aromatic substitution on halogenated pyrazole intermediates. The fluorine substituent is retained throughout the synthetic sequence to maintain the desired electronic and steric properties.

Amination at the 3-Position

The amino group at the 3-position can be introduced by direct amination of pyrazole intermediates or by reduction of nitro precursors. Alternatively, diazotization followed by substitution with ammonia or amines under controlled conditions can install the amino group.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Product Yield/Purity Reference
1 Halogenation of aminopyrazole N-methyl-3-aminopyrazole, halogen, aqueous medium, acidic pH <1, -5 to 5 °C 4-halogen-1-methyl-1H-pyrazole-3-amine Not specified
2 Diazotization & Cu-catalyzed cross-coupling Sodium nitrite, potassium difluoromethyl trifluoroborate, cuprous oxide, acetonitrile, 0–50 °C 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole 88.2%, HPLC 98.5% purity
3 Grignard reaction & carboxylation Grignard reagent, CO2, cooling, quenching, recrystallization 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Not specified
4 Knorr cyclization 4-aryl-2,4-diketoesters, arylhydrazines, acetic acid, reflux Substituted pyrazole esters 77% (example)
5 Peptide coupling & hydrolysis Pyrazole carboxylic acid, amino acid ester/amine, HBTU, triethylamine, LiOH/TFA hydrolysis Amide intermediates and final pyrazole derivatives Not specified

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications, particularly in the fields of medicinal chemistry, material science, and biochemistry.

Medicinal Chemistry

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has shown promising results in several therapeutic areas:

  • Anticancer Activity : Research indicates that this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study reported an IC50_{50} value ranging from 0.08 to 12.07 µM, demonstrating its potential as an anticancer agent .
    CompoundIC50 (µM)Mechanism of Action
    This compound0.08 - 12.07Inhibition of tubulin polymerization
    Other derivativesVariesCell cycle arrest, apoptosis induction
  • Anti-inflammatory Properties : The compound has been shown to inhibit the release of pro-inflammatory cytokines, with an IC50_{50} of 0.283 mM against TNF-alpha release in cellular models.
    CompoundIC50 (mM)Effect on TNF-alpha Release
    This compound0.28397.7% inhibition at 10 mM
    Other derivativesVariesVariable inhibition rates

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be between 32 µg/mL and >50 µg/mL.

CompoundMIC (µg/mL)Pathogen Targeted
This compound32 - >50Mycobacterium tuberculosis
Other derivativesVariesVarious bacterial strains

Case Studies

Several case studies have highlighted the efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine in inhibiting cancer cell proliferation:

  • A notable study assessed its effects on different cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). The results indicated significant growth inhibition in cancer cells while demonstrating minimal toxicity to normal fibroblasts.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit mitogen-activated protein kinases (MAPKs), which play a role in cell signaling and inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole scaffold allows diverse substitutions, influencing molecular conformation and activity. Below is a comparison with closely related analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Structural Differences Reference
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine 1: 4-fluorophenyl; 5: methyl; 3: amine C10H10FN3 191.21 Reference compound
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine 1: (4-Cl-3-F-benzyl); 5: amine C10H9ClFN3 237.66 Chloro-fluoro substitution on benzyl group
1-[(3-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine 1: (3-Cl-benzyl); 5: methyl; 3: amine C11H12ClN3 221.69 Chlorine at meta position on benzyl
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 3: 4-F-3-Me-phenyl; 4: methyl; 5: amine C11H12FN3 205.24 Methyl group on phenyl ring
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 1: 4-fluorophenyl; 3: ethyl; 5: amine C11H12FN3 205.23 Ethyl substitution at position 3

Key Observations :

  • Halogen Effects : Replacement of fluorine with chlorine (e.g., ) increases molecular weight and may alter lipophilicity. In isostructural compounds (e.g., Cl vs. F in ), such substitutions minimally affect crystal packing but influence electronic properties .
  • Alkyl Groups : Methyl or ethyl groups (e.g., ) enhance hydrophobicity, which could improve membrane permeability.

Structure-Activity Relationship (SAR) Insights

  • Electronegative Substituents : Para-fluorine on the phenyl ring (as in the target compound) may enhance activity compared to less electronegative groups (e.g., methoxy or chlorine). For chalcones, fluorine substitution correlated with lower IC50 values (e.g., compound 2j, IC50 = 4.7 μM vs. 70.79 μM for methoxy-substituted 2p) .
  • Steric Effects : Bulky substituents (e.g., trichlorophenyl in ) may reduce potency due to steric clashes, whereas smaller groups (e.g., methyl in ) maintain conformational flexibility .

Biological Activity

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine possesses a pyrazole ring substituted with a fluorophenyl group and a methyl group. Its molecular formula is C10H10FN3, with a molecular weight of 195.21 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, exhibit notable anti-inflammatory properties. A study summarized in Table 1 demonstrates that various pyrazolone derivatives showed significant inhibition of inflammatory markers such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine61–85%76–93%

The structure–activity relationship (SAR) analysis revealed that the introduction of acidic centers like carboxylic or enolic groups significantly enhances anti-inflammatory activity. Conversely, modifications that block these acidic centers tend to reduce efficacy .

Antimicrobial Activity

In vitro studies have shown that 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine exhibits potent antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for this compound were evaluated against several strains, with results indicating effective bactericidal properties.

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Bacillus subtilis0.30

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has also been explored. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.50
NCI-H460 (Lung Cancer)42.30
Hep-2 (Laryngeal Cancer)17.82

The compound was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study : A series of pyrazolone derivatives were synthesized and tested for their ability to inhibit inflammatory responses in vitro. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Antimicrobial Evaluation : A comprehensive evaluation of pyrazole derivatives showed that those containing the fluorophenyl moiety had superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, with varying degrees of potency depending on the specific cell type .

Q & A

Q. What are the common synthetic pathways for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives like 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-component reactions. A standard approach uses substituted phenyl hydrazines and carbonyl compounds (e.g., β-keto esters or nitriles) under reflux in polar aprotic solvents (e.g., ethanol or DMF). For example, condensation of 4-fluorophenylhydrazine with a methyl-substituted β-keto ester precursor can yield the pyrazole core. Optimization focuses on temperature control (70–100°C), catalyst selection (e.g., acetic acid or p-toluenesulfonic acid), and purification via column chromatography to improve yields (≥60%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolve 3D structure and confirm substituent positions using SHELXL for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic H at δ 7.2–7.8 ppm, NH2_2 at δ 4.5–5.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 207.1) .
  • HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What biological targets are typically associated with fluorinated pyrazole derivatives like this compound?

Fluorinated pyrazoles often target enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GABAA_A, serotonin) due to fluorine’s electronegativity enhancing binding affinity. In vitro assays (IC50_{50} or Ki_i measurements) and molecular docking studies are used to evaluate interactions .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in structural studies of this compound?

SHELXL refines high-resolution X-ray data by:

  • Twinned data handling : Use HKLF5 format for twinned crystals (common in pyrazoles due to symmetry).
  • Hydrogen bonding analysis : Identify NH\cdotsO/F interactions (e.g., NH2_2 to fluorophenyl F, d ≈ 2.8 Å) .
  • Thermal parameter adjustment : Apply ISOR and DELU restraints to manage disorder in methyl/fluorophenyl groups .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR strategies include:

  • Substituent variation : Compare 4-fluorophenyl with 3-chloro- or 2,4-difluorophenyl analogs to modulate lipophilicity (logP) and target affinity .
  • Core modification : Replace pyrazole with imidazole or triazole to alter hydrogen-bonding capacity .
  • Bioisosteric replacement : Substitute NH2_2 with OH or CH3_3 to improve metabolic stability .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

  • Replication studies : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Molecular dynamics simulations : Model compound-protein interactions over 100 ns to validate docking results .
  • Meta-analysis : Compare IC50_{50} values across studies to identify outliers (e.g., due to assay interference) .

Q. How does fluorination impact the compound’s physicochemical properties and handling requirements?

  • Electron-withdrawing effects : Fluorine increases aromatic ring polarity, enhancing solubility in DMSO (≥50 mg/mL) .
  • Stability : Store at -20°C in amber vials to prevent photodegradation.
  • Handling precautions : Use fume hoods due to potential amine volatility and fluorinated byproduct toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
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1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

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